1-(4-甲氧基苄基)-1H-吡唑-4-甲酸乙酯

货号 B598289

CAS 编号:

1199590-80-1

分子量: 260.293

InChI 键: KMKGIDHKTPDZRT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

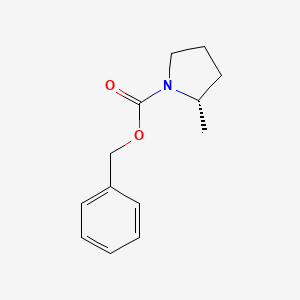

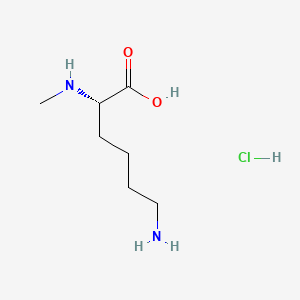

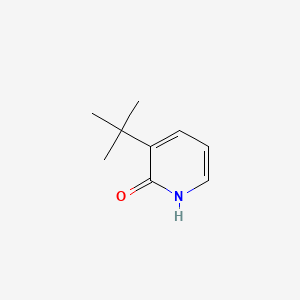

The compound “ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “4-methoxybenzyl” indicates a benzyl group (a benzene ring attached to a CH2 group) with a methoxy group (OCH3) at the 4-position of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a benzyl group with a methoxy group at the 4-position. The “ethyl carboxylate” indicates an ester functional group, which consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’) .Chemical Reactions Analysis

Pyrazole compounds can participate in various chemical reactions, particularly at the nitrogen atoms. They can act as ligands in coordination chemistry, and can undergo reactions such as N-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazole compounds are stable and can form hydrogen bonds, which can affect their solubility and reactivity .科学研究应用

合成和化学性质

- 区域选择性合成:1-(4-甲氧基苄基)-1H-吡唑-4-甲酸乙酯以高区域选择性合成,利用超声波辐照显着缩短反应时间 (Machado 等人,2011)。

- 通用的保护基团:化合物中的 4-甲氧基苄基 (PMB) 官能团是 N-未取代吡唑酮合成中的通用保护基团,证明了其在有机合成中的用途 (Eller 和 Holzer,2004)。

- 交叉偶联反应中的前体:该化合物已被用作 Sonogashira 型交叉偶联反应中的前体,用于合成各种缩合吡唑 (Arbačiauskienė 等人,2011)。

结构和化学分析

- 结构分配和分析:已使用 NOE 差实验和 NMR 方法探索了 1-(4-甲氧基苄基)-1H-吡唑-4-甲酸乙酯衍生物的结构和构型分配,突出了其在详细化学分析中的重要性 (Ashton 和 Doss,1993)。

有机合成中的应用

- 酰胺化过程:该化合物已用于微波辅助直接酰胺化过程中,显示了其在促进羧酰胺合成中的作用 (Milosevic 等人,2015)。

- 吡唑的创新合成:该化合物参与在不同条件下产生各种吡唑的反应,证明了其在创建多样化学结构方面的多功能性 (Mikhed’kina 等人,2009)。

潜在的治疗应用

- 抗肿瘤活性:已开发和测试了 1-(4-甲氧基苄基)-1H-吡唑-4-甲酸乙酯的衍生物,用于抑制肿瘤细胞生长,表明潜在的治疗应用 (Farghaly,2010)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-19-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKGIDHKTPDZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate | |

Synthesis routes and methods I

Procedure details

To ethyl 1H-pyrazole-4-carboxylate (5.01 g, 35.7 mmol) in DMF (60 mL) was added 1-(chloromethyl)-4-methoxybenzene (6.16 g, 39.3 mmol) and K2CO3 (7.41 g, 53.6 mmol). The reaction mixture was stirred for 16 hours and concentrated under reduced pressure to remove DMF. The residue was diluted with EtOAc (100 mL), washed with H2O (30 mL) and brine (20 mL), dried (Na2SO4) and concentrated. Silica gel chromatography (EtOAc/hexanes 1:5) provided the desired product (8.31 g).

Name

Name

Synthesis routes and methods II

Procedure details

According to Scheme 1 Step 1: K2CO3 (803 mmol, 111 g) followed by 1-(chloromethyl)-4-methoxybenzene (562 mmol, 76.0 mL) were added slowly to a solution of ethyl 1H-pyrazole-4-carboxylate (535 mmol, 75.0 g) in acetonitrile (500 mL) at room temperature. Then the suspension was heated under reflux for 4 hours. At room temperature, the reaction mixture was filtered, was concentrated under reduced pressure and was slurried in petroleum ether to yield ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (530 mmol, 138 g, 99%) as a white solid.

Yield

99%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B598207.png)

![2-Pyridinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-](/img/structure/B598212.png)

![9H-Pyrrolo[2,3-b:5,4-c/']dipyridine-6-carbonitrile, 5-hydroxy-9-(phenylsulfonyl)-](/img/no-structure.png)

![Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B598217.png)